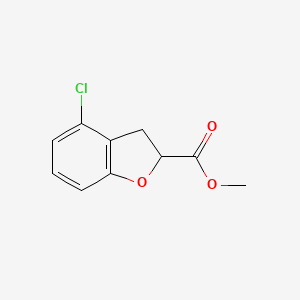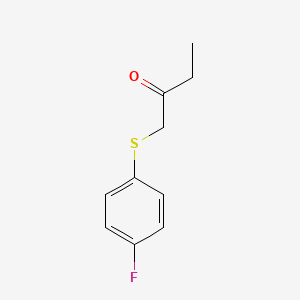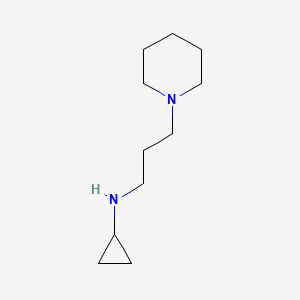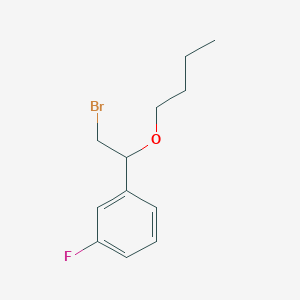
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a propylthio group in its structure makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one typically involves the bromination of 3-bromophenyl ethanone followed by the introduction of a propylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This two-step one-pot protocol proceeds in water and provides high yields of α-bromo ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propylthio group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromophenyl)ethan-1-one: Lacks the propylthio group, making it less versatile in certain reactions.
1-(4-Bromophenyl)-2-(propylthio)ethan-1-one: The bromine atom is in a different position, which can affect its reactivity and applications.
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one: Chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the bromine atom and the propylthio group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13BrOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |
Clé InChI |
RXUSNNURBIDQSV-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)







![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)

![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)

